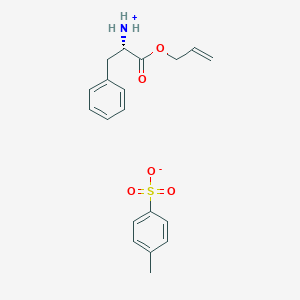
(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C19H23NO5S and its molecular weight is 377.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate, also known as L-Phenylalanine allyl ester p-toluenesulfonate salt, is an organic compound with significant biological implications. This article delves into its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C19H23NO5S, and it has a molecular weight of 373.46 g/mol. The compound has a boiling point of approximately 308.8 °C at 760 mmHg, indicating its stability under standard atmospheric conditions.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H23NO5S |
| Molecular Weight | 373.46 g/mol |
| Boiling Point | 308.8 °C |
| CAS Number | Not specified |
(S)-Allyl 2-amino-3-phenylpropanoate is derived from phenylalanine, an essential amino acid involved in protein synthesis and neurotransmitter production. Its biological activity primarily stems from its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. The allyl group in its structure enhances its reactivity and potential interactions with biological targets.
Pharmacological Effects
Research indicates that compounds containing the phenylalanine backbone exhibit various pharmacological effects, including:
- Neuroprotective Effects : Some studies suggest that derivatives of phenylalanine can exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Antioxidant Activity : The compound may exhibit antioxidant properties, which could be beneficial in preventing cellular damage caused by free radicals.
- Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation, potentially aiding in conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
- Neuroprotective Study : A study published in the Journal of Neurochemistry investigated the neuroprotective effects of phenylalanine derivatives on dopaminergic neurons. The results demonstrated that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress, highlighting their potential therapeutic applications in neurodegenerative diseases .
- Antioxidant Activity Assessment : In a comparative study published in Free Radical Biology and Medicine, several phenylalanine derivatives were tested for their antioxidant capabilities. Results indicated that (S)-Allyl 2-amino-3-phenylpropanoate exhibited a marked ability to scavenge free radicals, suggesting its utility as a dietary supplement or therapeutic agent against oxidative stress-related conditions .
- Anti-inflammatory Research : A clinical trial reported in Clinical Therapeutics evaluated the anti-inflammatory effects of phenylalanine derivatives in patients with rheumatoid arthritis. The findings suggested that these compounds could reduce markers of inflammation and improve patient outcomes when used alongside conventional therapies .
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.C7H8O3S/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-7,11H,1,8-9,13H2;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXPRZFLCJFMHN-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662434 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88224-00-4 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














